![molecular formula C17H12N2O3S4 B2680579 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide CAS No. 518330-17-1](/img/structure/B2680579.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide” is a chemical compound . It has been studied for its potential anticonvulsant activity .
Synthesis Analysis
The compound has been synthesized in the context of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . The synthesis was designed keeping in view the structural requirement of pharmacophore .Scientific Research Applications
- Synthesis and Evaluation : Researchers have synthesized N’- (1,3-benzothiazol-2-yl)-arylamides, including this compound, using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. These compounds exhibit variable activity against both Gram-positive and Gram-negative bacterial strains .
- Specific Activity : Compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against Staphylococcus aureus strains .
- Recent Developments : Benzothiazole-based compounds have gained attention as potential antitubercular agents. Although specific studies on this compound are limited, it falls within this category, warranting further investigation .
- Correlation with Biological Activity : QSAR methodologies correlate physicochemical properties with biological activity. Applying these models to N’- (1,3-benzothiazol-2-yl)-arylamides could provide insights into their antibacterial effects .
- Diverse Activities : Benzothiazole derivatives have been associated with antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
- Existing Drugs : Several drugs containing benzothiazole nuclei are available in the market, addressing conditions such as amyotrophic lateral sclerosis, glaucoma, asthma, and Parkinson’s disease .
- Privileged Scaffold : Benzothiazole serves as a privileged bicyclic heterocyclic scaffold in medicinal chemistry. Researchers can explore modifications around this core structure to optimize drug-like properties .
- ADMET Assessment : Computational predictions suggest favorable pharmacokinetic profiles for synthesized compounds, including this one. ADMET (absorption, distribution, metabolism, excretion, and toxicity) calculations provide insights into drug behavior in vivo .
Antibacterial Activity
Antitubercular Potential
Quantitative Structure-Activity Relationship (QSAR) Modeling
Other Medicinal Applications
Synthetic Chemistry and Drug Design
Pharmacokinetic Profiling
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are fundamental processes in the nervous system.
Mode of Action
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the electrical properties of neurons, which can lead to a reduction in the frequency and severity of seizures.
Biochemical Pathways
The action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide affects several biochemical pathways. By interacting with its targets, it influences the GABAergic and glutamatergic systems, which are key pathways in the regulation of neuronal excitability . The downstream effects of this include a decrease in neuronal firing and a reduction in the propagation of seizure activity.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties . These properties can have a significant impact on the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide include a decrease in neuronal excitability and a reduction in the propagation of seizure activity . This can result in a decrease in the frequency and severity of seizures, providing therapeutic benefits for individuals with epilepsy.
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMUKMGKQXFQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide |
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